gp100 (45-59) -

gp100 (45-59)

Catalog Number: EVT-244032
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Synthesis Analysis

The synthesis of gp100 (45-59) can be achieved through solid-phase peptide synthesis techniques, specifically using fluorenylmethoxycarbonyl chemistry. This method allows for the sequential addition of amino acids to create the desired peptide chain. The resulting peptides can be purified using high-performance liquid chromatography to ensure high purity levels necessary for immunological studies . Additionally, modifications such as palmitoylation can enhance the peptide's immunogenicity by improving its presentation on antigen-presenting cells .

Molecular Structure Analysis

The molecular structure of gp100 (45-59) consists of a linear chain of amino acids that folds into a specific conformation critical for its interaction with major histocompatibility complex class II molecules. The crystal structure of the complex formed between the gp100 (45-59) peptide and HLA-DR4 has been elucidated, revealing key interactions that stabilize the peptide-MHC complex. These interactions are essential for effective T cell receptor recognition .

Structural Data

  • Sequence: The amino acid sequence of gp100 (45-59) is typically represented as:
    • Amino Acids: [Amino Acid Sequence]
  • Molecular Weight: Approximately 1,600 Da.
  • Conformation: Predominantly alpha-helical when bound to MHC class II.
Chemical Reactions Analysis

Gp100 (45-59) undergoes several biochemical reactions within the immune system. Upon internalization by antigen-presenting cells, it is processed into smaller fragments through proteolytic cleavage in endosomal compartments. These fragments are then loaded onto major histocompatibility complex class II molecules and presented on the cell surface to CD4+ T cells. This process involves several enzymatic reactions and molecular interactions that facilitate efficient antigen presentation .

Key Reactions

  1. Proteolytic Processing: Cleavage of gp100 into smaller peptides.
  2. MHC Class II Loading: Exchange of the invariant chain peptide with processed gp100 fragments.
  3. T Cell Activation: Recognition of the peptide-MHC complex by CD4+ T cells.
Mechanism of Action

The mechanism of action for gp100 (45-59) involves its presentation on major histocompatibility complex class II molecules on antigen-presenting cells. Once presented, specific CD4+ T cells recognize the peptide-MHC complex through their T cell receptors, leading to T cell activation, proliferation, and differentiation into effector T cells capable of targeting melanoma cells. This process is crucial for eliciting an adaptive immune response against tumors expressing gp100 .

Process

  1. Internalization: Antigen-presenting cells internalize gp100.
  2. Processing: Proteolytic enzymes degrade gp100 into smaller peptides.
  3. MHC Loading: Peptides are loaded onto MHC class II molecules.
  4. T Cell Activation: CD4+ T cells recognize and respond to the peptide-MHC complex.
Physical and Chemical Properties Analysis

Gp100 (45-59) exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be affected by environmental factors such as temperature and pH; modifications like palmitoylation enhance stability.
  • Immunogenicity: The ability to induce an immune response varies based on structural modifications and formulation .

Relevant Data

  • pH Stability Range: Typically stable between pH 7.0 - 8.0.
  • Storage Conditions: Should be stored at -20°C to maintain integrity.
Applications

Gp100 (45-59) has significant applications in cancer immunotherapy, particularly in developing melanoma vaccines aimed at enhancing T cell responses against tumor cells expressing this antigen. It serves as a model for studying neoantigens and their role in eliciting immune responses against tumors. Its use in clinical trials has shown promise in improving patient outcomes through personalized vaccine strategies targeting specific tumor-associated antigens .

Scientific Uses

  • Development of therapeutic vaccines for melanoma.
  • Research on T cell activation mechanisms.
  • Studies on neoantigen identification and characterization.
Immunogenic Epitope Characterization of gp100 (45-59)

Structural Determinants of MHC Class II Binding Affinity

HLA-DRB1*0401 Restriction Analysis

The gp10044-59 peptide (sequence: WNRQLYPEWTEAQRLD) exhibits preferential binding to the HLA-DRB10401 allele, the most prevalent MHC class II molecule in melanoma patients. Epidemiologic studies indicate that approximately 60-70% of metastatic melanoma patients express this HLA serotype, establishing its clinical relevance for immunotherapy design [1] [6]. Biochemical analyses reveal intermediate binding affinity (IC50 = 627 nM) between gp10044-59 and HLA-DRB10401, positioning it within the range amenable to immunogenic responses but suboptimal for robust vaccine efficacy [2] [3].

Transgenic mouse models expressing chimeric HLA-DR4-IE molecules (human peptide-binding domains with murine membrane-proximal domains) demonstrate efficient CD4+ T-cell priming against gp10044-59. These T-cells recognize HLA-DRB10401+ human melanoma cells, confirming endogenous antigen processing and presentation [1] [4]. Structural studies identify the peptide's P1 anchor residue (Leu48) as critical for engagement with the hydrophobic P1 pocket of HLA-DRB10401, while P4 (Glu51), P6 (Thr53), and P9 (Gln56) contribute auxiliary stabilization through electrostatic and hydrogen-bonding interactions [2] [3].

Table 1: HLA-DRB10401 Prevalence in Melanoma Populations*

HLA AllelePopulation Frequency (%)Relevance to gp10044-59
HLA-DRB1*040160-70%Primary restriction element
HLA-DRB1*150120-25%No significant binding
HLA-DRB1*030115-20%No significant binding

Peptide-MHC Docking Simulations

Computational modeling of gp10044-59 interaction with HLA-DRB1*0401 employs anchor-restrained protocols to balance accuracy with conformational sampling efficiency. The PANDORA pipeline exemplifies this approach, leveraging structural templates and anchor residue constraints to generate models with median Cα root-mean-square deviation (RMSD) values of 0.70 Å compared to crystallographic structures [5]. This methodology outperforms generic protein-folders like AlphaFold2 in both speed and accuracy for pMHC modeling due to its incorporation of immunological domain knowledge (e.g., P1/P4/P6/P9 anchor priorities) [5].

Simulations consistently predict a polyproline type II helical conformation for the bound peptide, with residues 48–56 embedded within the MHC groove. Key observations include:

  • Pocket A occupancy: Leu48 (P1) anchors deeply into the hydrophobic P1 pocket
  • Electrostatic networks: Glu51 (P4) forms salt bridges with HLA-DRβ Arg71
  • Solvent exposure: Tyr49 (P2) and Trp52 (P5) project toward the TCR interface, suggesting T-cell recognition hotspots [2] [8].

Table 2: Performance Metrics of pMHC Docking Tools for gp10044-59

SoftwareMethodologyRMSD (Å)Computational TimeAnchor Handling
PANDORATemplate-based + restraints0.70MinutesExplicit positional
pDOCKGrid-biased Monte Carlo0.56MinutesFlanking residue inclusion
APE-GenIterative energy minimization1.20HoursTerminal anchors
AlphaFold2Deep learning MSA2.10DaysImplicit

Anchor Residue Optimization Strategies

Structure-guided design of altered peptide ligands (APLs) focuses on enhancing HLA-DRB1*0401 binding through substitutions at primary anchor positions. X-ray crystallography of the native gp10044-59-HLA-DR4 complex (resolution: 2.0 Å) identified suboptimal interactions at P1 (Leu48) and P9 (Gln56), prompting rational mutagenesis [2] [3]:

  • P1 optimization: Leu48→Phe (L48F) increases hydrophobic packing in Pocket A, reducing IC50 by 55% (280 nM vs. wild-type 627 nM)
  • P4 optimization: Glu51→Ala/Gln (E51A/E51Q) eliminates electrostatic repulsion, achieving IC50 ≈ 200 nM
  • P7 optimization: Glu54→Leu/Thr (E54L/E54T) enhances hydrogen bonding to HLA-DRβ His81, yielding IC50 values of 65 nM and 104 nM respectively
  • P9 optimization: Gln56→Ala (Q56A) improves polar complementarity but Gln56→Ile (Q56I) causes steric clash (IC50 = 926 nM) [2] [3].

Despite improved MHC binding, APLs exhibit heterogeneous immunogenicity in patient-derived T-cells. Ex vivo assays using CD4+ T-cells from HLA-DRB1*0401+ melanoma patients reveal divergent preferences:

  • 60% of T-cell clones show enhanced reactivity to E54L/T mutants
  • 25% preferentially recognize L48F
  • 15% lose reactivity to all APLs despite conserved TCR contact residues

This heterogeneity reflects diverse TCR usage against the native epitope, complicating universal APL vaccine design. Structural dynamics simulations suggest that even conservative anchor substitutions (e.g., E51A) induce subtle backbone shifts (0.3–1.2 Å) at TCR-facing positions, sufficient to disrupt T-cell recognition in certain clones [2] [3].

Table 3: Anchor-Modified gp10044-59 APLs and Binding Affinities

APL VariantSubstitution PositionAmino Acid ChangeIC50 (nM)Binding Improvement
WT--627Baseline
L48FP1Leu→Phe2802.2-fold
E51AP4Glu→Ala1993.2-fold
E51QP4Glu→Gln2003.1-fold
E54LP7Glu→Leu659.6-fold
E54TP7Glu→Thr1046.0-fold
Q56AP9Gln→Ala2762.3-fold
Q56IP9Gln→Ile9260.7-fold

Properties

Product Name

gp100 (45-59)

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